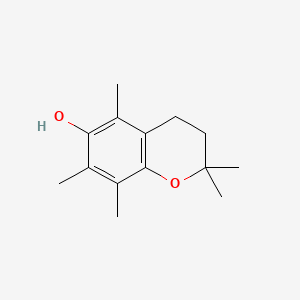

2,2,5,7,8-Pentamethyl-6-chromanol

Übersicht

Beschreibung

Chromanol is a class of organic compounds characterized by a chroman ring structure, which is a benzopyran derivative. These compounds are widely recognized for their biological activities and are found in various natural sources, including plants, algae, and fungi. Chromanols are particularly notable for their antioxidant properties, which make them valuable in both health and industrial applications.

Synthetic Routes and Reaction Conditions:

Reduction of Dihydrocoumarins by Aluminum Hydrides: This is a common method for preparing 2-chromanol derivatives.

Titanocene-Catalyzed Reduction: Another method involves the reduction of dihydrocoumarin using titanocene as a catalyst.

Double Reduction of Coumarins: Coumarins can be reduced twice to form 2-chromanols.

Lactols from Acetals: This method involves the formation of lactols from acetals, which can then be converted into chromanols.

Intramolecular Lactolization: This involves the hydroformylation of protected 2-hydroxystyrene derivatives, followed by palladium-catalyzed conjugate addition.

Industrial Production Methods:

Optically Active Chromanol Derivatives: A novel method for producing optically active chromanol derivatives involves a process that does not require severe reaction conditions or dangerous reagents, making it advantageous for mass production.

Types of Reactions:

Oxidation: Chromanols can undergo oxidation reactions, often leading to the formation of quinones.

Reduction: Reduction reactions can convert chromanols into their corresponding dihydro derivatives.

Substitution: Chromanols can participate in substitution reactions, where functional groups on the chromanol ring are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Aluminum hydrides and titanocene are frequently used reducing agents.

Catalysts: Palladium and other transition metals are often used as catalysts in substitution reactions.

Major Products:

Quinones: Oxidation of chromanols typically yields quinones.

Dihydrochromanols: Reduction reactions produce dihydrochromanols.

Substituted Chromanols: Substitution reactions result in various substituted chromanol derivatives.

Wissenschaftliche Forschungsanwendungen

Chromanol-Verbindungen haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Chromanole entfalten ihre Wirkungen über verschiedene Mechanismen:

Antioxidative Aktivität: Chromanole fangen freie Radikale ab und schützen so Zellen vor oxidativem Schaden.

Enzyminhibition: Sie hemmen die Aktivität von Enzymen wie 5-Lipoxygenase, die an entzündungsfördernden Prozessen beteiligt ist.

Rezeptorbindung: Chromanole können an zelluläre Rezeptoren binden und die Genexpression und die mitochondriale Funktion modulieren.

Wirkmechanismus

Chromanols are similar to other compounds with a chroman ring structure, such as tocopherols and tocotrienols (vitamin E compounds). chromanols are unique in their structural diversity and range of biological activities .

Tocopherols: These are well-known antioxidants found in vitamin E.

Tocotrienols: Another class of vitamin E compounds, tocotrienols have similar antioxidant properties but differ in their side-chain structure.

Vergleich Mit ähnlichen Verbindungen

Chromanole ähneln anderen Verbindungen mit einer Chromanringstruktur, wie z. B. Tocopherolen und Tocotrienolen (Vitamin-E-Verbindungen). Chromanole sind einzigartig in ihrer strukturellen Vielfalt und ihrer Bandbreite an biologischen Aktivitäten .

Ähnliche Verbindungen:

- Tocopherole (α-, β-, γ-, δ-Tocopherol)

- Tocotrienole (α-, β-, γ-, δ-Tocotrienol)

- Plastochromanol-8

- Phyllochinone (Vitamin K)

- Ubiquinone (Coenzym Q10)

Die einzigartigen strukturellen Eigenschaften und die vielfältigen biologischen Aktivitäten von Chromanol machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungs- und Industriebereichen.

Biologische Aktivität

2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) is a synthetic compound structurally related to vitamin E that exhibits significant biological activity, particularly as an antioxidant and potential anticancer agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PMCol has the molecular formula and features a chromanol structure characterized by five methyl groups at positions 2, 2, 5, 7, and 8. This unique arrangement contributes to its antioxidant capabilities and biological interactions.

Antioxidant Activity

Mechanism of Action:

PMCol functions primarily as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. This property is essential in mitigating cellular damage associated with various health conditions linked to oxidative stress. Studies have shown that PMCol can inhibit lipid peroxidation processes and enhance anti-inflammatory responses .

Research Findings:

- PMCol demonstrated the ability to protect erythrocytes from hemolysis induced by free radicals .

- It has been observed to interact with nitric oxide in the presence of oxygen, leading to various oxidation products that further emphasize its role as an antioxidant.

Anticancer Properties

Androgen Antagonist Activity:

Research indicates that PMCol exhibits antiandrogen activity in prostate carcinoma cells (LNCaP). It has been shown to inhibit the secretion of prostate-specific antigen (PSA) stimulated by androgens. For instance:

- Treatment with PMCol at concentrations of 30 µM significantly reduced PSA levels in LNCaP cells exposed to androgen stimulation .

- The compound's effects were comparable to those of established antiandrogens like bicalutamide .

Toxicology Studies:

Despite its beneficial effects, toxicity studies have revealed potential adverse effects at high doses:

- In a study involving rats, PMCol administration at doses of 2000 mg/kg/day resulted in hepatotoxicity and nephrotoxicity, as indicated by increased liver weights and elevated liver enzymes (ALT, TBILI) alongside changes in lipid metabolism .

- Lower doses (100 mg/kg/day) exhibited minimal toxicity, highlighting a dose-dependent response .

Case Studies and Clinical Implications

Case Study Overview:

A notable study explored the long-term effects of PMCol on male Sprague-Dawley rats over 28 days. Key findings included:

- Elevated cholesterol levels and signs of liver damage were observed at higher doses.

- Metabolomic analyses indicated disruptions in glutathione synthesis pathways and alterations in drug metabolism .

Potential Applications:

Given its antioxidant properties and ability to modulate androgen activity, PMCol is being investigated for its potential use in preventing or treating androgen-dependent cancers such as prostate cancer. Its water solubility presents advantages over traditional vitamin E derivatives for therapeutic applications .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Antiandrogen | Inhibits PSA secretion in prostate carcinoma cells; reduces cancer cell growth |

| Toxicity Profile | Hepatotoxicity and nephrotoxicity at high doses; minimal toxicity at low doses |

| Research Potential | Investigated for chemopreventive applications in cancer therapy |

Eigenschaften

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBPXHSZHLFWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241721 | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

950-99-2 | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 950-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2,5,7,8-pentamethyl-6-chromanol?

A1: The molecular formula of this compound is C14H20O2, and its molecular weight is 220.31 g/mol.

Q2: How does the structure of PMC differ from α-tocopherol?

A2: PMC lacks the phytyl side chain present in α-tocopherol. This structural difference affects its physicochemical properties, such as lipophilicity and membrane mobility. [, ]

Q3: How does PMC exhibit antioxidant activity?

A3: PMC acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, effectively inhibiting lipid peroxidation. [, ] Studies comparing PMC to other antioxidants, including α-tocopherol, have shown that it possesses potent radical scavenging abilities. [, ]

Q4: How do the antioxidant properties of PMC compare to its oxidation products?

A5: While PMC itself exhibits potent antioxidant activity, some of its oxidation products also demonstrate antioxidant capabilities, although generally weaker than PMC. []

Q5: How do alcohols influence the oxidation of PMC?

A7: The presence of alcohols can alter the oxidation pathway of PMC, leading to the formation of different oxidation products compared to oxidation in non-alcoholic solutions. []

Q6: Does PMC exhibit any pro-oxidant activity?

A6: While primarily recognized for its antioxidant properties, PMC, like other antioxidants, can exhibit pro-oxidant activity under specific conditions. This duality highlights the complex nature of antioxidant behavior and the importance of considering context-specific effects.

Q7: Does PMC have any anti-cancer activity?

A9: Research suggests that PMC possesses antiandrogen activity in prostate carcinoma cells. [] It inhibits androgen-stimulated growth and prostate-specific antigen release, potentially by acting as an androgen receptor antagonist. [, ]

Q8: Has PMC been investigated in clinical trials?

A10: Yes, a Phase 1/2a clinical trial has been conducted to assess the safety, tolerability, and preliminary efficacy of PMC in men with advanced prostate cancer. [, ]

Q9: Can PMC be glycosylated by plant cells?

A11: Yes, cultured plant cells of certain species, such as Phytolacca americana, can convert PMC into its β-glucoside and other glycosylated derivatives. [] This biotransformation may offer a potential route for producing novel PMC derivatives with altered biological activities.

Q10: How does the solubility of PMC compare to α-tocopherol?

A12: PMC, lacking the long phytyl side chain, exhibits lower lipophilicity and greater water solubility compared to α-tocopherol. [] This difference in solubility influences its interaction with membranes and its potential applications in drug delivery systems.

Q11: How stable is PMC under different conditions?

A11: The stability of PMC can be affected by factors like temperature, light exposure, and the presence of oxidizing agents.

Q12: What are some strategies for improving the stability and bioavailability of PMC?

A14: Formulation strategies like encapsulation in liposomes or complexation with cyclodextrins can enhance the stability and bioavailability of PMC. [, ] These approaches can improve its delivery to target tissues and potentially enhance its therapeutic efficacy.

Q13: What analytical methods are commonly used to characterize and quantify PMC?

A15: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are commonly employed for the analysis of PMC and its derivatives. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.